2-Pyrrolidinone, 1-(1,2-propadienyl)-
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Overview
Description
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is known for its unique structure, which includes a propadienyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a colorless liquid that is miscible with water and most organic solvents .
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial production methods for pyrrolidinones often involve the catalytic hydrogenation of succinimide or the reaction of maleic anhydride with ammonia. These methods can be adapted to produce 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- by introducing the appropriate starting materials and reaction conditions .
Chemical Reactions Analysis
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- involves its interaction with various molecular targets and pathways. The propadienyl group can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler pyrrolidinone without the propadienyl group, used in various industrial applications.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent in the chemical industry, known for its high solvency power and low volatility.
2-Pyrrolidone-5-carboxylic acid: A derivative of 2-pyrrolidinone with a carboxylic acid group, used in pharmaceuticals and cosmetics
The uniqueness of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- lies in its propadienyl group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrrolidinone derivatives .
Properties
CAS No. |
17426-48-1 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |
InChI Key |
FZTSFGOPSSORDI-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN1CCCC1=O |
Origin of Product |
United States |
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